N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-6-13(22-9-12)15(20)18-8-11-2-3-14(17-7-11)19-5-4-16-10-19/h2-7,9-10H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRJFIVPQOIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of the Pyridine Intermediate: This involves the reaction of suitable precursors under controlled conditions to form the pyridine ring.
Coupling Reaction: The imidazole and pyridine intermediates are then coupled with a methoxythiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Pyridine Derivatives: Nicotine and pyridoxine are examples of compounds containing the pyridine ring.
Thiophene Derivatives: Thiophene itself and its derivatives like thiophene-2-carboxylic acid.
Uniqueness
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4-methoxythiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
